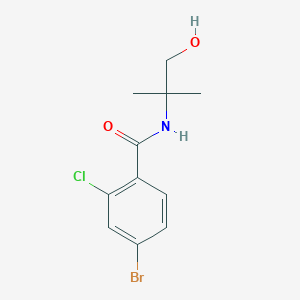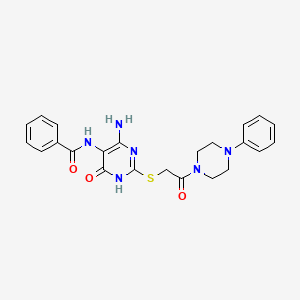
4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common functional group in various pharmaceutical drugs . The compound also contains an ethoxy group attached to the benzene ring and a hydroxycyclopentylmethyl group attached to the nitrogen of the sulfonamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar aromatic benzene ring, the polar sulfonamide group, and the flexible hydroxycyclopentylmethyl group. The presence of these different functional groups would likely impart a range of properties to the molecule, influencing its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
As a benzenesulfonamide derivative, this compound might undergo reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the sulfur atom, or reactions at the benzene ring following the principles of electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar sulfonamide group and the nonpolar benzene and cyclopentane rings would likely make the compound amphiphilic, meaning it has both polar and nonpolar character .Applications De Recherche Scientifique
Pharmacological Applications
Endothelin Receptor Antagonists : Benzenesulfonamide derivatives, such as those studied by Murugesan et al. (1998), have been identified as potent endothelin-A (ETA) selective antagonists. These compounds show promise in inhibiting the pressor effect caused by endothelin-1 (ET-1), suggesting potential applications in treating diseases influenced by ET-1, such as hypertension and heart failure (Murugesan et al., 1998).
Photodynamic Therapy for Cancer Treatment : A study by Pişkin et al. (2020) explored the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds demonstrated high singlet oxygen quantum yields, making them potential photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Materials Science Applications
Nonlinear Optics : Compounds like 4-amino-1-methylpyridinium benzenesulfonate salts, researched by Anwar et al. (2000), have been studied for their potential in second-order nonlinear optics. These materials were prepared and characterized to evaluate their suitability for applications in optical technologies (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Photochromic Polymers : The study by Ortyl et al. (2002) involved methylacrylate polymers with photochromic side chains containing azobenzene groups substituted with benzenesulfonamide. These materials exhibit properties such as trans-cis isomerization upon illumination, indicating applications in smart coatings and optical data storage (Ortyl, Janik, & Kucharski, 2002).
Safety and Hazards
Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Orientations Futures
The study of benzenesulfonamide derivatives is a rich field, with potential applications in medicinal chemistry and drug design . Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-2-19-12-5-7-13(8-6-12)20(17,18)15-11-14(16)9-3-4-10-14/h5-8,15-16H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALLJKYLXLSCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



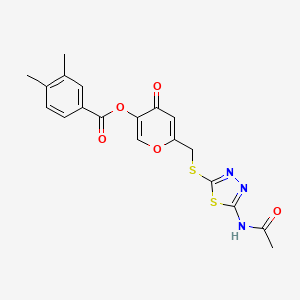
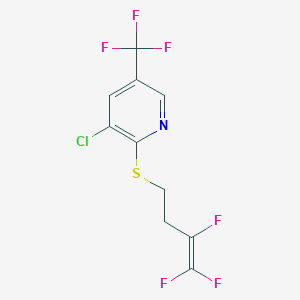
![4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde](/img/structure/B2998886.png)
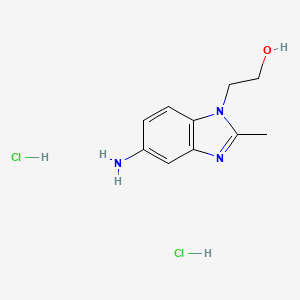
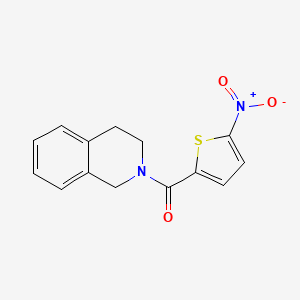


![8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998894.png)
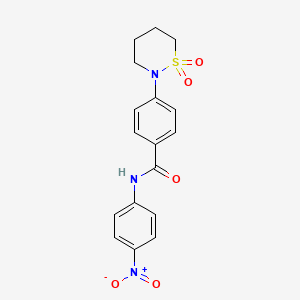
![N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide](/img/structure/B2998899.png)
